2',4'-Dihydroxy-4,6'-dimethoxychalcone
Overview
Description
2',4'-Dihydroxy-4,6'-dimethoxychalcone is a natural product found in Goniothalamus gardneri and Vitex tripinnata with data available.
Mechanism of Action
Target of Action
4-O-Methylhelichrysetin, also known as 2’,4’-Dihydroxy-4,6’-dimethoxychalcone or (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, is a natural product It’s known that many natural products like this compound interact with multiple targets, contributing to their biological activities .
Mode of Action
It’s known that the compound has certain pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . It’s also suggested to have potential antidiabetic and antitumor effects
Biochemical Pathways
Given its reported biological activities, it can be inferred that the compound may influence pathways related to oxidative stress, inflammation, microbial growth, glucose metabolism, and cell proliferation .
Pharmacokinetics
It’s generally known that the adme properties of a compound are strongly influenced by its physicochemical parameters . These properties play a crucial role in determining the bioavailability of the compound.
Result of Action
Its antimicrobial activity suggests it may interfere with the growth and proliferation of microbes at the cellular level .
Action Environment
Factors such as ph, temperature, and presence of other compounds can generally influence the stability and activity of a compound .
Biochemical Analysis
Biochemical Properties
It is known that it has antioxidant, anti-inflammatory, and antibacterial properties
Cellular Effects
The cellular effects of 2’,4’-Dihydroxy-4,6’-dimethoxychalcone have been studied in the context of breast cancer cells . This compound demonstrated a selective inhibition of breast cancer cell proliferation and triggered autophagy and intrinsic apoptosis . It induced cell cycle arrest in the G0/G1 phase and altered mitochondrial outer membrane potential .
Molecular Mechanism
It is known to induce cell cycle arrest in the G0/G1 phase and alter mitochondrial outer membrane potential, leading to autophagy and intrinsic apoptosis in breast cancer cells .
Temporal Effects in Laboratory Settings
It is known that it has a certain degree of stability and can be stored for a long time under certain conditions .
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-10,18,20H,1-2H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROJPKUFDFWHAO-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-inflammatory effects of 2',4'-dihydroxy-4,6'-dimethoxychalcone?
A1: Research suggests that this compound demonstrates inhibitory effects on pro-inflammatory pathways in human neutrophils []. Specifically, it has shown significant inhibition of both interleukin-8 (IL-8) release and tumor necrosis factor alpha (TNF-α) production. These findings highlight its potential as an anti-inflammatory agent, warranting further investigation into its mechanisms of action and therapeutic applications.
Q2: In which plant species has this compound been identified?
A2: this compound has been isolated and identified in several plant species. These include:
- Melodorum fruticosum: This plant, traditionally used for medicinal purposes, yielded this compound as one of its active constituents [].
- Goniothalamus gardneri: This species from the Annonaceae family also contains this compound [].
- Ellipeia cuneifolia: This plant, known for its diverse chemical constituents, also features this compound [].
Q3: Beyond anti-inflammatory activity, are there other potential bioactivities associated with this compound?
A3: While anti-inflammatory effects are a key focus, this compound also demonstrates antibacterial activity []. This suggests a broader potential for this compound in various therapeutic applications. Further research is needed to explore these properties in detail.
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